molecular formula C18H16Cl2N2O2 B4679986 5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B4679986
M. Wt: 363.2 g/mol
InChI Key: SVGKURGARWPHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCPPO and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for laboratory experiments.

Mechanism of Action

The mechanism of action of DCPPO is not fully understood, but it is thought to involve the inhibition of mitochondrial respiration. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
DCPPO has been found to exhibit a range of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the inhibition of cell proliferation. It has also been found to have antioxidant properties and to be able to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCPPO is its ability to inhibit mitochondrial respiration, which makes it a useful tool for studying diseases and conditions that involve mitochondrial dysfunction. However, DCPPO also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for the study of DCPPO. Some possible areas of research include the development of new treatments for cancer and neurodegenerative disorders, the study of mitochondrial dysfunction, and the exploration of the compound's antioxidant and immune-modulating properties. Further research is also needed to fully understand the mechanism of action of DCPPO and to determine its potential toxicity and side effects.

Scientific Research Applications

DCPPO has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the induction of apoptosis, and the inhibition of cell proliferation. These effects make DCPPO a promising candidate for the study of various diseases and conditions, including cancer, neurodegenerative disorders, and metabolic disorders.

properties

IUPAC Name

5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-12-4-2-5-13(10-12)18-21-17(24-22-18)6-3-9-23-16-8-7-14(19)11-15(16)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGKURGARWPHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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5-[3-(2,4-dichlorophenoxy)propyl]-3-(3-methylphenyl)-1,2,4-oxadiazole

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